tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Description
tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a heterocyclic compound that belongs to the class of pyrazine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group and a hexahydropyrrolo[1,2-a]pyrazine core
Properties
CAS No. |
1260654-95-2 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-6-4-5-10(13)9-14/h10H,4-9H2,1-3H3 |
InChI Key |
XAAPZOVOOATVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCCC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multicomponent reactions (MCRs). One common method is the Ugi-azide four-component reaction, which involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . This reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in moderate to high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of multicomponent reactions and the use of readily available starting materials make it feasible for large-scale synthesis. The scalability of the Ugi-azide reaction and the availability of the required reagents suggest that industrial production could be achieved with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is C₁₂H₂₂N₂O₂, with a molecular weight of approximately 226.32 g/mol. The compound features a carboxylate group, which enhances its reactivity and potential interactions with biological targets.
Applications in Medicinal Chemistry
- Antipsychotic Activity
- Anti-inflammatory Properties
- Antimicrobial Activity
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:
- Palladium-Catalyzed Reactions : The compound can undergo palladium-catalyzed amination reactions, which are essential in synthesizing complex organic molecules. For instance, it has been utilized to synthesize aryl piperazine derivatives through coupling reactions .
Case Study 1: Antipsychotic Effects
A study investigated the effects of similar compounds on T-type calcium channels and their implications for treating schizophrenia. Results indicated that modifications to the bicyclic structure could enhance affinity and selectivity towards these channels, suggesting that tert-butyl hexahydropyrrolo[1,2-a]pyrazine derivatives might hold therapeutic promise.
Case Study 2: Synthesis of Complex Molecules
In a synthetic study, this compound was used as a precursor in the synthesis of novel piperazine derivatives. The reaction demonstrated high yields and selectivity, showcasing the compound's utility in developing pharmaceutical agents.
Mechanism of Action
The mechanism of action of tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death . The exact molecular targets and pathways involved in its biological effects are still under investigation, but its structure suggests potential interactions with various enzymes and receptors.
Comparison with Similar Compounds
tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be compared with other pyrazine derivatives, such as:
- Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylic acid tert-butyl ester
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives
These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the tert-butyl group in this compound provides unique steric and electronic properties, making it distinct from other related compounds.
Biological Activity
tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a compound with significant potential in medicinal chemistry due to its unique bicyclic structure and biological properties. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure comprising a hexahydropyrrolo moiety fused to a pyrazine ring, with a carboxylate functional group that enhances its reactivity. The molecular formula is and it has a molecular weight of approximately 234.3 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:
- Formation of the bicyclic structure : This involves cyclization reactions that create the fused ring system.
- Functionalization : The introduction of the tert-butyl and carboxylate groups to enhance solubility and biological activity.
Antifungal and Cytotoxic Properties
Research indicates that related compounds within the pyrrolo[1,2-a]pyrazine family exhibit notable biological activities. For instance, studies on pyrrolo[1,2-a]pyrazine derivatives have demonstrated antifungal properties and cytotoxic effects against various cell lines. A study on pyrrolo[1,2-a]pyrazine-1,4-dione derivatives showed mild hemolytic activity with an effective concentration (EC50) of 115.5 µg/mL on human erythrocytes and moderate cytotoxicity with an IC50 of 500 µg/mL on RAW 264.7 cell lines .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cholinesterases, which are relevant in Alzheimer's disease therapy .
- Antimicrobial Action : The structural features of this compound suggest potential interactions with microbial targets, leading to antimicrobial effects.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their notable properties:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| tert-Butyl 4-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C12H20N2O3 | Exhibits high purity and potential biological activity |
| cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C12H20N2O3 | Known for its structural uniqueness and application in research |
| tert-butyl 4-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C12H20N2O3 | Similar reactivity patterns and applications |
This table highlights the diversity within the chemical class while underscoring the unique attributes of this compound.
Case Studies
Several studies have focused on the bioactivity of similar compounds extracted from natural sources. For example, a study evaluated the biological activity of pyrrolo[1,2-a]pyrazine derivatives isolated from Streptomyces species, demonstrating their potential as antifungal agents . These findings suggest that compounds like this compound may also possess similar activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
